molecular formula C13H23NO5 B6353505 3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid CAS No. 1049159-48-9

3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid

Cat. No.: B6353505
CAS No.: 1049159-48-9
M. Wt: 273.33 g/mol
InChI Key: KKKDGKJWBQFUIX-UHFFFAOYSA-N
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Description

3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an oxolane ring, and a propanoic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction, where an appropriate oxirane (epoxide) reacts with the Boc-protected amine.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its structural features.

    Medicine: It serves as a building block in the development of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. The oxolane ring provides additional stability and reactivity, making the compound versatile in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-amino acids: These compounds also feature the Boc protecting group but lack the oxolane ring.

    Oxolane derivatives: Compounds with an oxolane ring but different functional groups.

    Propanoic acid derivatives: Compounds with a propanoic acid moiety but different protecting groups or side chains.

Uniqueness

3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid is unique due to the combination of the Boc protecting group, the oxolane ring, and the propanoic acid moiety. This combination provides a balance of stability, reactivity, and versatility, making it valuable in various synthetic and research applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-(oxolan-2-ylmethyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14(7-6-11(15)16)9-10-5-4-8-18-10/h10H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDGKJWBQFUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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